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Compound of Interest

Compound Name: Diselenium

Cat. No.: B1237649

For Researchers, Scientists, and Drug Development Professionals

Diorganyl diselenides have emerged as versatile and efficient catalysts for a wide range of
organic transformations. Their ability to act as pre-catalysts for electrophilic selenium species
under oxidative conditions makes them valuable tools in modern organic synthesis. These
organoselenium compounds often enable reactions to proceed under mild conditions with high
selectivity, offering advantages over traditional metal-based catalysts. This document provides
detailed application notes and experimental protocols for key organic transformations catalyzed
by diorganyl diselenides.

Oxidation of Anilines to Nitroarenes

Diorganyl diselenides, particularly diphenyl diselenide, catalyze the efficient oxidation of
anilines to the corresponding nitroarenes using hydrogen peroxide as a green oxidant. This
"on-water" protocol is environmentally friendly and provides good to excellent yields for a
variety of substituted anilines.
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Substrate Catalyst Oxidant

Entry . . Solvent Time (h) Yield (%)
(Aniline) (mol%) (equiv.)
N (PhSe)2
1 Aniline H202 (5) H20 3 95
(10)
4-
_ (PhSe)2
2 Methylanili H202 (5) H20 3 92
(10)
ne
4-
~ (PhSe):
3 Methoxyani H202 (5) H20 4 88
: (10)
line
4-
- (PhSe)2
4 Chloroanili H202 (5) H20 5 90
(10)
ne
4- (PhSe)2
5 H202 (5) H20 6 85

Nitroaniline  (10)

Experimental Protocol

General Procedure for the Oxidation of Anilines:

» To a round-bottom flask equipped with a magnetic stir bar, add the aniline substrate (1.0
mmol), diphenyl diselenide (0.1 mmol, 10 mol%), and deionized water (5 mL).

 To the stirred suspension, add 30% aqueous hydrogen peroxide (5.0 mmol, 5.0 equiv.)
dropwise at room temperature.

 Stir the reaction mixture vigorously at room temperature for the time indicated in the table
above. Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

o Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium
sulfate.
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» Remove the solvent under reduced pressure, and purify the crude product by flash column
chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding
nitroarene.
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Caption: Catalytic cycle for the oxidation of anilines.

Addition Reactions to Alkenes

Diorganyl diselenides catalyze various addition reactions to alkenes, including dihydroxylation
and alkoxyselenenylation. These reactions provide straightforward methods for the
functionalization of carbon-carbon double bonds.

Dihydroxylation of Alkenes

Diphenyl diselenide catalyzes the syn-dihydroxylation of alkenes using hydrogen peroxide. The
reaction proceeds through an epoxide intermediate followed by hydrolysis.
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Substrate Catalyst Oxidant Time .
Entry . Solvent Yield (%)
(Alkene) (mol%) (equiv.) (days)
(PhSe)2 CHsCN/Hz
1 Styrene H20:2 (10) 5 85
(10) O (1:1)
(PhSe)2 CH3CN/Hz
2 1-Octene H202 (10) 7 78
(10) 0 (1:1)
Cyclohexe (PhSe)2 CHsCN/Hz
3 H202 (10) 6 82
ne (10) 0O (1:1)
trans- (PhSe)2 CHsCN/H2
4 _ H202 (10) 12 75
Stilbene (10) 0 (1:1)

General Procedure for Dihydroxylation of Alkenes:

 In a screw-capped vial, dissolve the alkene (1.0 mmol) and diphenyl diselenide (0.1 mmol,
10 mol%) in a mixture of acetonitrile (2 mL) and water (2 mL).

e Add 30% aqueous hydrogen peroxide (10.0 mmol, 10.0 equiv.) to the solution.

o Seal the vial and stir the mixture at room temperature for the time indicated in the table.
Monitor the reaction by TLC.

o After completion, qguench the reaction by adding a saturated aqueous solution of Na2S20s3
(20 mL).

o Extract the mixture with ethyl acetate (3 x 15 mL).

e Wash the combined organic layers with brine, dry over anhydrous Na=SOa4, and concentrate
under reduced pressure.

 Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the
corresponding diol.

Methoxyselenenylation of Alkenes
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Diorgany! diselenides, in the presence of an oxidant like Oxone®, catalyze the addition of
methanol and a selenyl group across a double bond, forming 3-methoxy-selenides.

Substrate Catalyst Oxidant

Entry . Solvent Time (h) Yield (%)
(Alkene) (mol%) (equiv.)
Oxone®
1 Styrene (PhSe): (5) CHsOH 2 92
(1.5)
Oxone®
2 1-Octene (PhSe)2 (5) CHsOH 3 88
(1.5)
Cyclohexe Oxone®
3 (PhSe)z (5) CHsOH 25 90
ne (1.5)
Oxone®
4 Indene (PhSe)z (5) 15) CHsOH 2 95

General Procedure for Methoxyselenenylation of Alkenes:

» To a solution of the alkene (1.0 mmol) and diphenyl diselenide (0.05 mmol, 5 mol%) in
methanol (5 mL) in a round-bottom flask, add Oxone® (1.5 mmol, 1.5 equiv.) in one portion.

« Stir the mixture at room temperature for the time specified in the table. Monitor the reaction
progress by TLC.

o After completion, dilute the reaction mixture with water (10 mL) and extract with
dichloromethane (3 x 15 mL).

o Combine the organic layers, wash with saturated aqueous NaHCOs solution and brine, then
dry over anhydrous Naz2SOa.

e Remove the solvent under reduced pressure and purify the crude product by flash column
chromatography on silica gel to obtain the 3-methoxy-selenide.

Catalytic Cycle for Alkene Functionalization
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Caption: General catalytic cycle for alkene functionalization.

Cyclization Reactions for Heterocycle Synthesis
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Diorganyl diselenides are effective catalysts for various cyclization reactions, leading to the
formation of important heterocyclic scaffolds such as oxazoles, 2,1-benzoxazoles, and pyrroles.

Synthesis of Polysubstituted Oxazoles from Ynamides

Diphenyl diselenide catalyzes the cyclization of ynamides with nitriles in the presence of an
oxidant to afford polysubstituted oxazoles.[1]

Ynamide L .
] Nitrile Catalyst Oxidant ) )
Entry Substitue . Time (h) Yield (%)
(R?CN) (mol%) (equiv.)
nt (R?)
o (PhSe)2 Selectfluor
1 Phenyl Acetonitrile 12 96
(10) ® (1.2)
o (PhSe)2 Selectfluor
2 4-Tolyl Acetonitrile 12 93
(10) ® (1.2)
o (PhSe)2 Selectfluor
3 n-Butyl Acetonitrile 12 85
(10) ® (1.2)
Benzonitril (PhSe)2 Selectfluor
4 Phenyl 12 88
e (10) ® (1.2)

General Procedure for the Synthesis of Oxazoles:

e To a solution of the ynamide (0.2 mmol) in the corresponding nitrile (2.0 mL), add diphenyl
diselenide (0.02 mmol, 10 mol%) and Selectfluor® (0.24 mmol, 1.2 equiv.).[1]

« Stir the reaction mixture at room temperature for 12 hours.[1]

e Monitor the reaction by TLC. Upon completion, dilute the mixture with ethyl acetate (20 mL).

e Wash the solution with saturated aqueous NaHCOs (2 x 10 mL) and brine (10 mL).

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.
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» Purify the crude product by flash chromatography on silica gel to afford the desired oxazole.

[1]

Electrochemical Synthesis of 2,1-Benzoxazoles

An electrochemical approach using diphenyl diselenide as a catalyst enables the synthesis of
2,1-benzoxazoles from o-nitrophenylacetylenes.

General Procedure for the Electrochemical Synthesis of 2,1-Benzoxazoles:

Set up an undivided electrochemical cell with a graphite rod cathode and a platinum plate
anode.

 To the cell, add the o-nitrophenylacetylene (0.2 mmol), diphenyl diselenide (0.02 mmol, 10
mol%), and EtaNPFe (0.1 mmol, 0.5 equiv.) as the electrolyte in CHsCN (5 mL).

e Conduct the electrolysis at a constant potential of 1.6 V (vs. Ag/AgCl) at room temperature
with stirring.

e Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure.

» Purify the residue by flash column chromatography on silica gel to yield the 2,1-benzoxazole.

Electrochemical Synthesis of Carbonyl-Pyrroles

N-propargyl enamines can be converted to carbonyl-pyrroles via an electrochemical method
catalyzed by diphenyl diselenide.

General Procedure for the Electrochemical Synthesis of Carbonyl-Pyrroles:

 In an undivided electrochemical cell equipped with a graphite plate anode and a platinum
sheet cathode, dissolve the N-propargyl enamine (0.2 mmol), diphenyl diselenide (0.02
mmol, 10 mol%), and LiClOa4 (0.1 M) in a solvent mixture of MeCN/H20 (50:1, 5 mL).[1]

e Pass a constant current of 10 mA through the solution at room temperature under an air
atmosphere for 2.3 hours with stirring.[1]

e Upon completion of the reaction (monitored by TLC), evaporate the solvent.
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 Purify the crude product by column chromatography on silica gel to obtain the desired
carbonyl-pyrrole.[1]

Experimental Workflow for Electrochemical Synthesis
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Caption: General workflow for electrochemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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